molecular formula C14H12BF3O3 B7872952 Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-

Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-

Cat. No.: B7872952
M. Wt: 296.05 g/mol
InChI Key: GSHNWRXALBFJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-, is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with a trifluoromethyl group and a methoxy group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-, typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, temperature control, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), sodium perborate (NaBO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Palladium catalysts, bases like potassium carbonate (K₂CO₃), solvents such as tetrahydrofuran (THF)

Major Products

    Oxidation: Boronic esters, boronic anhydrides

    Reduction: Boranes, borohydrides

    Substitution: Biaryl compounds

Scientific Research Applications

Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-, has diverse applications in scientific research:

Mechanism of Action

The mechanism by which boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-, exerts its effects involves the formation of reversible covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter the function of biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid

Comparison

Compared to phenylboronic acid, boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-, offers enhanced reactivity due to the electron-withdrawing trifluoromethyl group, which increases the acidity of the boronic acid moiety. The methoxy group further modulates the electronic properties, making this compound uniquely suited for specific cross-coupling reactions and biological applications.

Properties

IUPAC Name

[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-4-10(5-7-11)9-21-13-3-1-2-12(8-13)15(19)20/h1-8,19-20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHNWRXALBFJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.